5-Borono-2-methylbenzoic acid
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Overview
Description
5-Borono-2-methylbenzoic acid, with the chemical formula C8H9BO4, is a compound known for its applications in organic synthesis. This white crystalline solid is characterized by its boronic acid and carboxylic acid functional groups . It is commonly used in various chemical reactions, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Borono-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with boron reagents under specific conditions. One common method includes the use of boronic acid derivatives in the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves scalable processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Borono-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into other functionalized derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed reactions are common, especially in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
5-Borono-2-methylbenzoic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-Borono-2-methylbenzoic acid involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound acts as a boronic acid reagent, participating in the transmetalation step where it transfers its organic group to a palladium catalyst. This process is crucial for the formation of carbon-carbon bonds in the final product .
Comparison with Similar Compounds
5-Bromo-2-methylbenzoic acid: This compound shares a similar structure but contains a bromine atom instead of a boronic acid group.
2-Bromo-5-methylbenzoic acid: Another similar compound with a bromine atom at a different position on the benzene ring.
Uniqueness: 5-Borono-2-methylbenzoic acid is unique due to its boronic acid functional group, which makes it particularly useful in Suzuki–Miyaura coupling reactions. This functional group allows for the formation of stable carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
5-borono-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXACZJIMXASRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681654 |
Source
|
Record name | 5-Borono-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-18-5 |
Source
|
Record name | 5-Borono-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Borono-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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